

# A Guide to L-Methionine- $^{13}\text{C}_5$ : Commercial Availability and Research Applications

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## Compound of Interest

Compound Name: L-Methionine- $^{13}\text{C}_5$

Cat. No.: B15142305

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of L-Methionine- $^{13}\text{C}_5$  for research purposes. It also details experimental protocols for its application in metabolic flux analysis and quantitative proteomics, empowering researchers to effectively integrate this stable isotope-labeled amino acid into their workflows.

## Commercial Availability of L-Methionine- $^{13}\text{C}_5$

L-Methionine- $^{13}\text{C}_5$  is a non-radioactive, stable isotope-labeled version of the essential amino acid L-methionine, where all five carbon atoms have been replaced with the  $^{13}\text{C}$  isotope. This mass shift allows for the precise tracking and quantification of methionine metabolism and protein dynamics in various biological systems. Several suppliers offer L-Methionine- $^{13}\text{C}_5$  for research use, with varying purity, isotopic enrichment, and available quantities. A summary of offerings from prominent suppliers is presented below.

Supplier	Product Name	Catalog Number (Example)	Isotopic Purity	Chemical Purity	Available Quantities
Sigma-Aldrich	L-Methionine- <sup>13</sup> C <sub>5</sub>	749893	≥99 atom % <sup>13</sup> C	≥98% (CP)	Custom packaging available
L-Methionine- <sup>13</sup> C <sub>5</sub> , <sup>15</sup> N	608106	98 atom % <sup>13</sup> C, 98 atom % <sup>15</sup> N	95% (CP)	100 mg, 250 mg	
Cambridge Isotope Laboratories, Inc.	L-Methionine ( <sup>13</sup> C <sub>5</sub> , 99%)	CLM-893-H	99%	≥98%	50 mg, 100 mg, 250 mg[1][2]
L-Methionine ( <sup>13</sup> C <sub>5</sub> , 99%; <sup>15</sup> N, 99%)	CNLM-759-H	99% <sup>13</sup> C, 99% <sup>15</sup> N	98%	0.25 g[3]	
MedchemExpress	L-Methionine- <sup>13</sup> C <sub>5</sub>	HY-112349S	Not specified	Not specified	Contact for details
CymitQuimica	L-Methionine- <sup>13</sup> C <sub>5</sub>	TRC-M261003-10MG	Not specified	Not specified	1 mg, 10 mg, 25 mg
Eurisotop	L-METHIONINE (13C5,99%)	CLM-893-H	99%	98%	0.05 g, 0.1 g, 0.25 g[4]

## Experimental Protocols

### Metabolic Flux Analysis of Methionine Metabolism

This protocol outlines a method for quantifying methionine metabolic fluxes in cultured cells using L-Methionine-<sup>13</sup>C<sub>5</sub> and liquid chromatography-mass spectrometry (LC-MS).

## Methodology:

- Cell Culture and Labeling:
  - Culture human fibrosarcoma cells (or other cell line of interest) in standard DMEM medium.
  - To initiate the labeling experiment, replace the standard medium with DMEM containing a known concentration of L-Methionine- $^{13}\text{C}_5$  (e.g., 200  $\mu\text{M}$ ).
  - Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of isotope incorporation.
- Metabolite Extraction:
  - At each time point, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
  - Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.
  - Scrape the cells and collect the cell lysate.
  - Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
- LC-MS Analysis:
  - Analyze the extracted intracellular metabolites and the corresponding extracellular medium samples by LC-MS.
  - Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate methionine from other metabolites.
  - Employ a high-resolution mass spectrometer to measure the mass isotopologue distribution of methionine, distinguishing between the unlabeled ( $\text{M}+0$ ) and labeled ( $\text{M}+5$ ) forms.

- Data Analysis and Flux Calculation:
  - Correct the raw mass spectrometry data for the natural abundance of  $^{13}\text{C}$ .
  - Calculate the fractional labeling of the intracellular and extracellular methionine pools at each time point.
  - Use a metabolic model to fit the kinetic labeling data and determine the fluxes through the key pathways of methionine metabolism, such as protein synthesis, transmethylation, and the salvage pathway.



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#### Metabolic Flux Analysis Workflow using L-Methionine- $^{13}\text{C}_5$ .

## Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

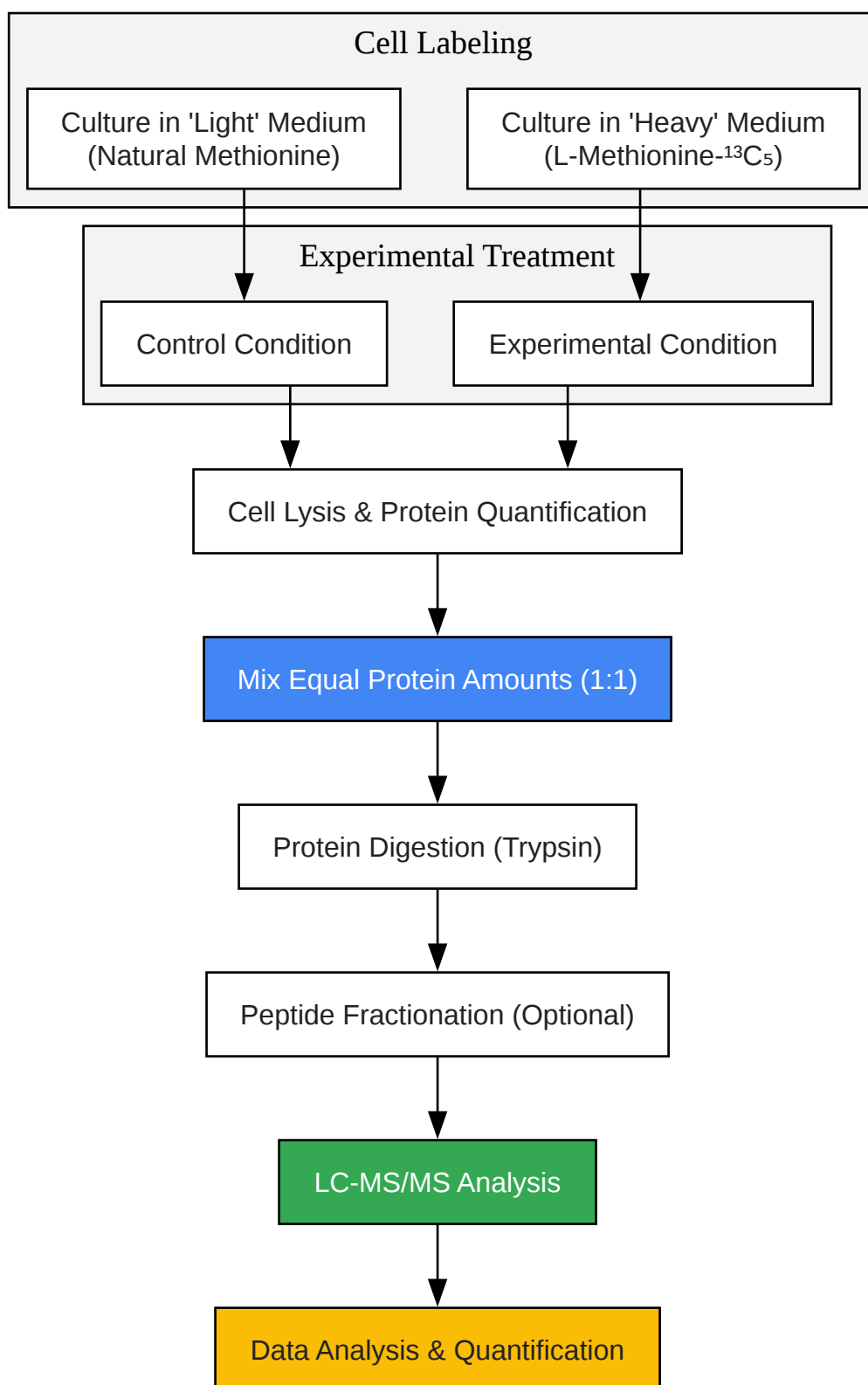
This protocol describes a general workflow for quantitative proteomics using L-Methionine- $^{13}\text{C}_5$  in a SILAC experiment. This method allows for the comparison of protein abundance between two cell populations.

### Methodology:

- SILAC Media Preparation:
  - Prepare two batches of custom cell culture medium that lacks natural methionine.
  - Supplement one batch with natural L-methionine ("light") and the other with L-Methionine- $^{13}\text{C}_5$  ("heavy").

- Cell Culture and Labeling:
  - Culture two separate populations of the same cell line.
  - Grow one population in the "light" medium and the other in the "heavy" medium for at least five cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
- Experimental Treatment:
  - Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.
- Cell Lysis and Protein Quantification:
  - Harvest both cell populations and lyse them using a suitable lysis buffer.
  - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Sample Mixing and Protein Digestion:
  - Mix equal amounts of protein from the "light" and "heavy" lysates.
  - Denature, reduce, and alkylate the proteins in the mixed sample.
  - Digest the proteins into peptides using a protease, typically trypsin.
- Peptide Fractionation and LC-MS/MS Analysis:
  - (Optional but recommended) Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
  - Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either natural methionine or L-Methionine- $^{13}\text{C}_5$ .

- Data Analysis:
  - Use specialized proteomics software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide pair.
  - The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the two cell populations.

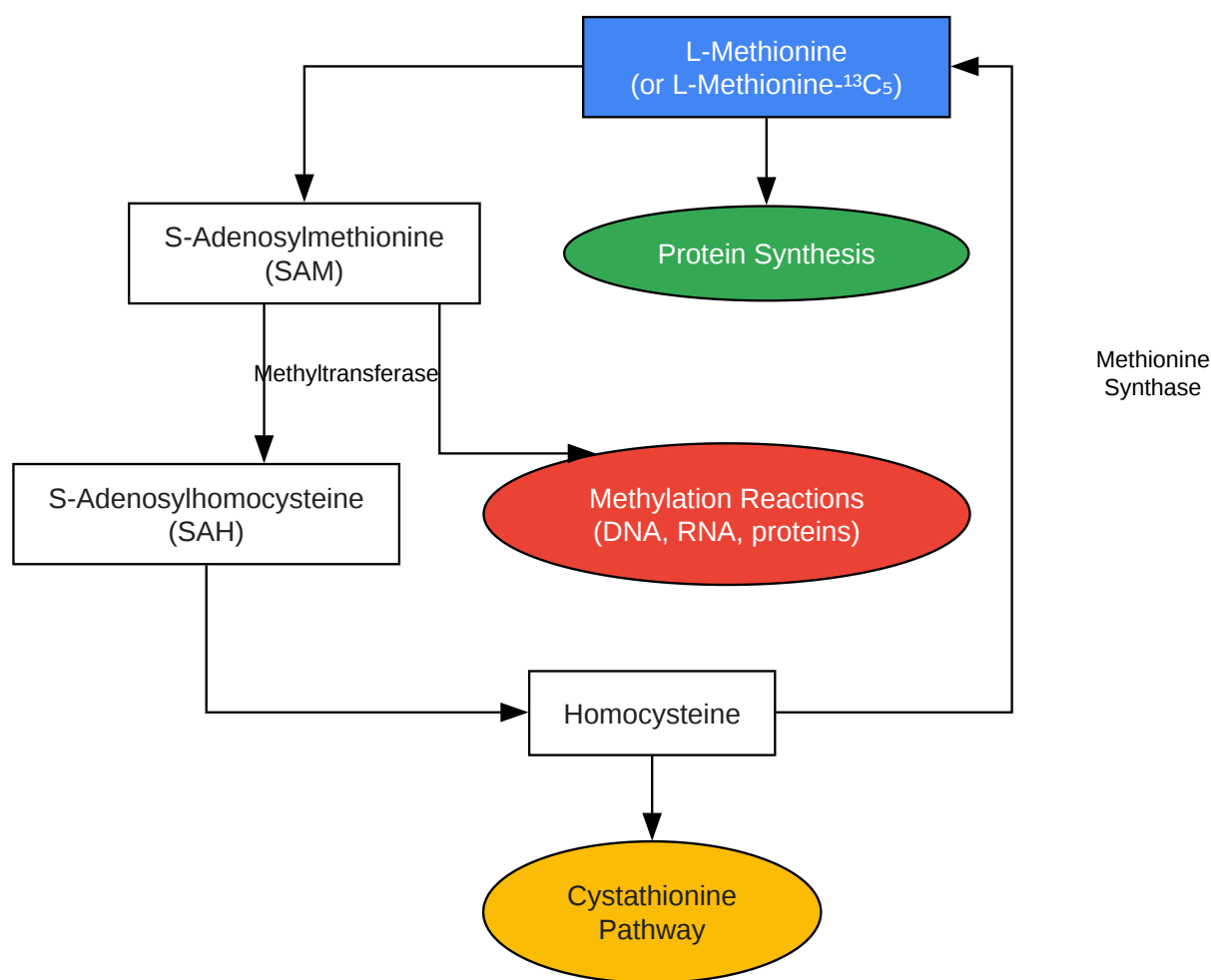


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Quantitative Proteomics (SILAC) Workflow.

## Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the central role of methionine in cellular metabolism, a pathway frequently investigated using L-Methionine- $^{13}\text{C}_5$ .



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Simplified Methionine Metabolism Pathway.

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)